tri-tert-Butyl 2-(4-chlorothiazol-2-yl)hydrazine-1,1,2-tricarboxylate
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Overview
Description
Tri-tert-Butyl 2-(4-chlorothiazol-2-yl)hydrazine-1,1,2-tricarboxylate: is a complex organic compound with the molecular formula C18H28ClN3O6S and a molecular weight of 449.95 g/mol . This compound is characterized by the presence of tert-butyl groups, a chlorothiazole ring, and hydrazine tricarboxylate moiety, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chlorothiazole ring, potentially leading to the formation of reduced thiazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydrazine oxides, while reduction can produce thiazole derivatives .
Scientific Research Applications
Chemistry: In chemistry, tri-tert-Butyl 2-(4-chlorothiazol-2-yl)hydrazine-1,1,2-tricarboxylate is used as a building block for synthesizing more complex molecules.
Biology and Medicine: The compound’s hydrazine moiety makes it a candidate for developing new pharmaceuticals, particularly as enzyme inhibitors or antimicrobial agents. Its ability to interact with biological molecules opens up possibilities for drug discovery and development .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer production .
Mechanism of Action
The mechanism of action of tri-tert-Butyl 2-(4-chlorothiazol-2-yl)hydrazine-1,1,2-tricarboxylate involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The chlorothiazole ring can also interact with various biological pathways, potentially affecting cellular processes .
Comparison with Similar Compounds
- Tri-tert-Butyl 2-(4-methylthiazol-2-yl)hydrazine-1,1,2-tricarboxylate
- Tri-tert-Butyl 2-(4-bromothiazol-2-yl)hydrazine-1,1,2-tricarboxylate
- Tri-tert-Butyl 2-(4-aminothiazol-2-yl)hydrazine-1,1,2-tricarboxylate
Comparison: Compared to these similar compounds, tri-tert-Butyl 2-(4-chlorothiazol-2-yl)hydrazine-1,1,2-tricarboxylate is unique due to the presence of the chlorine atom in the thiazole ring.
Properties
Molecular Formula |
C18H28ClN3O6S |
---|---|
Molecular Weight |
450.0 g/mol |
IUPAC Name |
tert-butyl N-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-N-(4-chloro-1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C18H28ClN3O6S/c1-16(2,3)26-13(23)21(12-20-11(19)10-29-12)22(14(24)27-17(4,5)6)15(25)28-18(7,8)9/h10H,1-9H3 |
InChI Key |
HYSVNCPFTVFJSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC(=CS1)Cl)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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